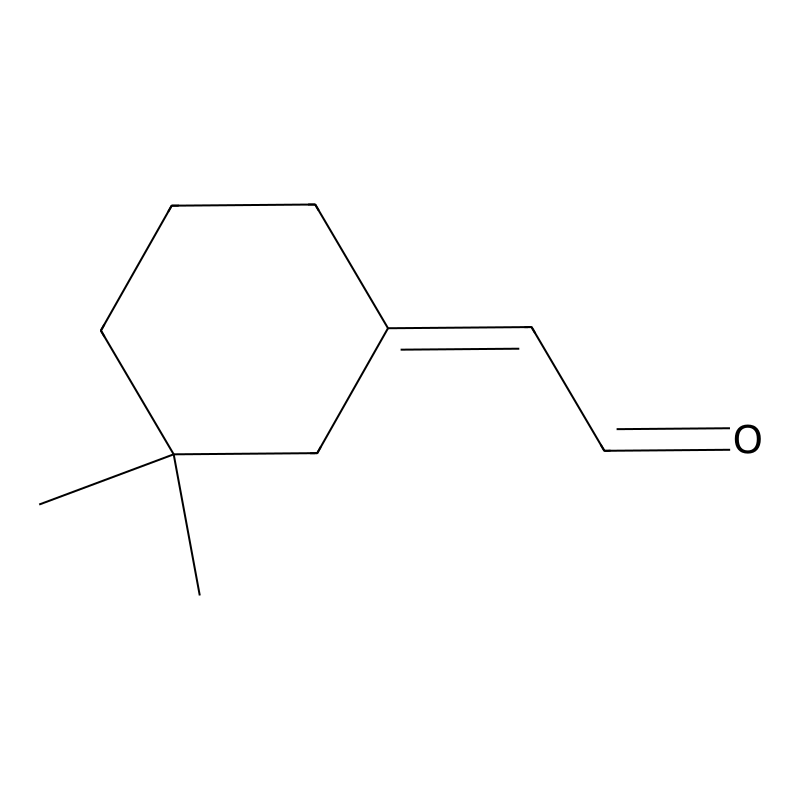

Grandlure III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Grandlure III, scientifically known as (Z)-(3,3-Dimethyl)-Cyclohexylideneacetaldehyde, is a synthetic pheromone primarily utilized in agricultural pest control, specifically targeting the boll weevil (Anthonomus grandis). This compound is one of a series of Grandlures, which are designed to exploit the chemical communication systems of pests to mitigate their populations. Grandlure III is characterized by its unique molecular structure, which includes a cyclohexylidene group that enhances its effectiveness as a pheromone.

- Oxidation: This process can modify the alcohol groups into aldehydes or ketones, which may influence the compound's volatility and biological activity.

- Reduction: This reaction typically converts carbonyl groups into alcohols, potentially altering the pheromone's properties and interactions with pest receptors.

- Substitution: These reactions can create derivatives of Grandlure III that may exhibit different biological activities or stability profiles .

As a synthetic pheromone, Grandlure III plays a crucial role in insect behavior modification. It mimics natural pheromones released by female boll weevils to attract males, thus disrupting mating patterns and reducing pest populations. Studies have shown that when applied in agricultural settings, Grandlure III can significantly lower boll weevil infestations, contributing to more sustainable pest management strategies .

The synthesis of Grandlure III involves several steps:

- Starting Materials: The synthesis begins with readily available terpene precursors.

- Key Reactions:

- Purification: The final product is purified using methods such as flash chromatography to ensure the removal of any unreacted materials or byproducts .

Grandlure III is primarily applied in agricultural pest control:

- Pest Management: It is used in traps and bait systems to attract and capture male boll weevils, thereby reducing their ability to reproduce and infest crops.

- Sustainable Practices: The use of synthetic pheromones like Grandlure III represents an environmentally friendly alternative to traditional insecticides, minimizing chemical residues in agricultural products .

Research into the interactions of Grandlure III with boll weevils has revealed important insights:

- Behavioral Studies: Experiments demonstrate that male boll weevils are significantly attracted to traps baited with Grandlure III compared to controls without the pheromone.

- Chemical Ecology: The specificity of Grandlure III for Anthonomus grandis indicates its potential for targeted pest control without affecting non-target species .

Grandlure III belongs to a class of compounds known as aggregation pheromones. Other similar compounds include:

- Grandlure I: 1R,2S-cis-1-Methyl-2-Isopropenylcyclobutaneethanol

- Grandlure II: (Z)-2-(3,3-Dimethyl)-Cyclohexyllideneethanol

- Grandlure IV: (E)-(3,3-Dimethylcyclohexylidene)acetaldehyde

Comparison TableCompound Name Structure Characteristics Primary Use Grandlure I Alcohol-based pheromone Attracts male boll weevils Grandlure II Alcohol-based pheromone Enhances aggregation behavior Grandlure III Aldehyde-based pheromone Disrupts mating patterns Grandlure IV Aldehyde-based pheromone Similar function as Grandlure III

Uniqueness of Grandlure III

| Compound Name | Structure Characteristics | Primary Use |

|---|---|---|

| Grandlure I | Alcohol-based pheromone | Attracts male boll weevils |

| Grandlure II | Alcohol-based pheromone | Enhances aggregation behavior |

| Grandlure III | Aldehyde-based pheromone | Disrupts mating patterns |

| Grandlure IV | Aldehyde-based pheromone | Similar function as Grandlure III |

Grandlure III's uniqueness lies in its specific structural features that enhance its volatility and attractiveness compared to other compounds in the series. Its aldehyde functional group allows for effective signaling over longer distances, making it particularly useful in agricultural settings where widespread attraction is necessary for effective pest control .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

General Manufacturing Information

Acetaldehyde, 2-(3,3-dimethylcyclohexylidene)-, (2E)-: ACTIVE